N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine
Description
N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a dimethylamino group and a trifluoroethoxyphenyl moiety
Properties
IUPAC Name |
N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c1-19(12-7-18-20(2)9-12)8-11-4-3-5-13(6-11)21-10-14(15,16)17/h3-7,9H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKMNWYOJVEYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N(C)CC2=CC(=CC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the pyrazole ring with dimethylamine, often using a suitable alkylating agent such as methyl iodide.
Attachment of the Trifluoroethoxyphenyl Group: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a trifluoroethoxyphenyl halide under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoroethoxyphenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-3-amine: A structural isomer with the amino group at a different position on the pyrazole ring.
N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]imidazol-4-amine: An analog with an imidazole ring instead of a pyrazole ring.
N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]triazol-4-amine: A compound with a triazole ring, offering different electronic and steric properties.
Uniqueness
N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine is unique due to the combination of its pyrazole ring, dimethylamino group, and trifluoroethoxyphenyl moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
